Isopropyl 2-(dimethylamino)acetate

Description

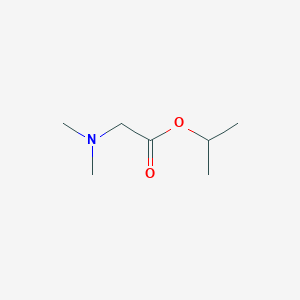

Isopropyl 2-(dimethylamino)acetate is an organic compound characterized by an acetate ester backbone with a dimethylamino group (-N(CH₃)₂) attached to the second carbon of the ethyl chain and an isopropyl ester (-OCOOCH(CH₃)₂) at the terminal position.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

propan-2-yl 2-(dimethylamino)acetate |

InChI |

InChI=1S/C7H15NO2/c1-6(2)10-7(9)5-8(3)4/h6H,5H2,1-4H3 |

InChI Key |

YJEIQHSKMASLBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Aromatic benzoate ester with a para-positioned dimethylamino group.

- Reactivity: Demonstrates a higher degree of conversion (73% vs. 58%) in resin cements compared to aliphatic amine-containing compounds like 2-(dimethylamino)ethyl methacrylate. This is attributed to enhanced electron donation from the aromatic ring, accelerating free-radical polymerization .

- Physical Properties : Resins containing this compound exhibit superior flexural strength (120 MPa) and lower water sorption (28 μg/mm³) compared to aliphatic analogs .

- DPI Interaction : Less influenced by diphenyliodonium hexafluorophosphate (DPI), a photosensitizer, suggesting intrinsic stability in resin formulations .

2-(Dimethylamino)Ethyl Methacrylate

- Structure: Methacrylate ester with a dimethylamino group on the ethyl chain.

- Reactivity : Lower inherent polymerization efficiency (58% conversion) but shows significant improvement (up to 68%) with DPI, which compensates for its slower initiation kinetics .

- Applications : Primarily used in polymerizable dental resins due to its vinyl group.

- Limitations : Higher water sorption (35 μg/mm³) and reduced mechanical strength (95 MPa) compared to aromatic analogs, though DPI mitigates these drawbacks .

Olopatadine Isopropyl Ester

- Structure: Complex dibenzoxepin backbone with an isopropyl ester and a dimethylamino propylidene side chain.

- Applications: Pharmaceutical agent (antihistamine) where the isopropyl ester enhances lipophilicity for improved corneal penetration. The dimethylamino group facilitates receptor binding .

- Stability : The ester group is susceptible to hydrolysis in vivo, acting as a prodrug mechanism .

Isopropyl 3,4-Dichloro-N-[2-(Dimethylamino)Cyclohexyl]Benzamide

- Structure: Benzamide derivative with a dimethylamino-substituted cyclohexyl group and isopropyl ester.

- Applications: Likely a pharmaceutical intermediate or bioactive molecule, though structurally distinct from the target compound.

Data Tables

Table 1: Comparative Properties of Dimethylamino-Containing Esters

| Compound | Functional Groups | Degree of Conversion (%) | Flexural Strength (MPa) | Water Sorption (μg/mm³) | Key Application |

|---|---|---|---|---|---|

| Isopropyl 2-(dimethylamino)acetate | Aliphatic acetate ester | N/A | N/A | N/A | Polymer chemistry |

| Ethyl 4-(dimethylamino)benzoate | Aromatic benzoate ester | 73 | 120 | 28 | Dental resins |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate ester | 58 (68 with DPI) | 95 (105 with DPI) | 35 (30 with DPI) | Polymerizable resins |

| Olopatadine isopropyl ester | Dibenzoxepin + isopropyl ester | N/A | N/A | N/A | Pharmaceuticals |

Table 2: Reactivity with DPI

| Compound | Reactivity Trend with DPI |

|---|---|

| Ethyl 4-(dimethylamino)benzoate | Minimal improvement |

| 2-(Dimethylamino)ethyl methacrylate | Significant enhancement |

Research Findings

- Steric and Electronic Effects: Aromatic amines (e.g., ethyl 4-(dimethylamino)benzoate) outperform aliphatic analogs in resin systems due to resonance stabilization of radicals .

- CQ/Amine Ratios: A 1:2 camphorquinone (CQ)/amine ratio optimizes mechanical properties in resins, suggesting similar tuning may apply to this compound .

- Pharmaceutical Design : Isopropyl esters in compounds like Olopatadine balance lipophilicity and hydrolysis rates, a consideration for drug delivery systems .

Structural and Functional Notes

- Isopropyl vs. Ethyl Esters : The bulkier isopropyl group in the target compound may reduce hydrolysis rates compared to ethyl esters, enhancing shelf stability.

- Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., 2-(dimethylamino)ethyl methacrylate) require additives like DPI for optimal performance, whereas aromatic amines are self-sufficient .

- Cyclohexyl vs. Linear Chains : Cyclohexyl-substituted analogs (e.g., ) introduce conformational rigidity, altering bioavailability or polymerization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.